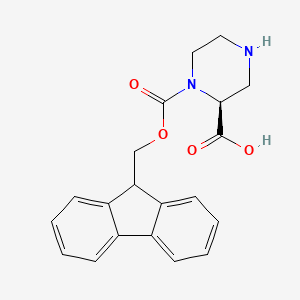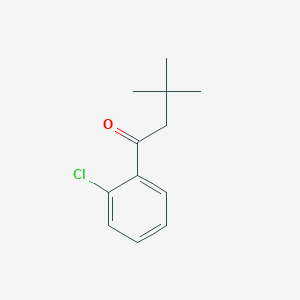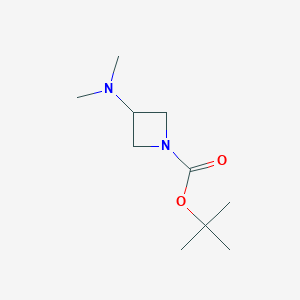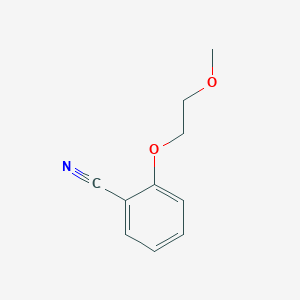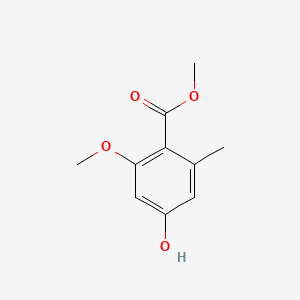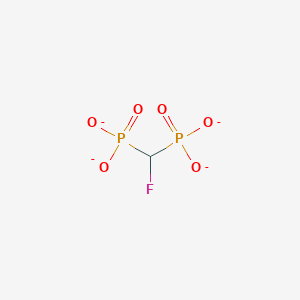
(Fluoromethylene)bis(phosphonate)
Descripción general
Descripción
(Fluoromethylene)bis(phosphonate) is a synthetic organophosphorus compound characterized by the presence of a fluoromethylene group attached to two phosphonate groups. This compound is part of a broader class of bisphosphonates, which are known for their ability to inhibit bone resorption and are widely used in the treatment of bone-related diseases such as osteoporosis and Paget’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Fluoromethylene)bis(phosphonate) typically involves the reaction of a fluoromethylene precursor with phosphonic acid derivatives. One common method includes the use of bis(2,2,2-trifluoroethyl) phosphonate as a precursor, which undergoes alcoholysis under microwave-assisted conditions to yield the desired bisphosphonate . The reaction conditions often involve non-inert and additive-free environments, making the process relatively straightforward and efficient.
Industrial Production Methods: Industrial production of (Fluoromethylene)bis(phosphonate) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the microwave-assisted synthesis method makes it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: (Fluoromethylene)bis(phosphonate) undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethylene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis to yield phosphonic acid derivatives.
Oxidation and Reduction: Although less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) are commonly used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of (Fluoromethylene)bis(phosphonate).
Oxidation and Reduction: Specific oxidizing or reducing agents are required depending on the desired transformation.
Major Products:
Substitution Products: Various substituted bisphosphonates.
Hydrolysis Products: Phosphonic acid derivatives.
Oxidation and Reduction Products: Depending on the reaction, different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
(Fluoromethylene)bis(phosphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Medicine: Widely used in the treatment of bone diseases due to its ability to inhibit bone resorption.
Industry: Employed in the development of flame-retardant materials and other industrial applications.
Mecanismo De Acción
The primary mechanism of action of (Fluoromethylene)bis(phosphonate) involves its binding to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. The compound interferes with the formation of the ruffled border of osteoclasts, reducing their ability to adhere to bone surfaces and produce the protons necessary for bone resorption . Additionally, it promotes osteoclast apoptosis, further reducing bone resorption .
Comparación Con Compuestos Similares
- Alendronate
- Risedronate
- Ibandronate
- Zoledronic Acid
Comparison: (Fluoromethylene)bis(phosphonate) shares the common P-C-P structure with other bisphosphonates, which is crucial for its affinity to hydroxyapatite and inhibition of osteoclast activity . the presence of the fluoromethylene group provides unique properties, such as increased chemical and enzymatic stability . This makes (Fluoromethylene)bis(phosphonate) particularly effective in certain applications where enhanced stability is required.
Propiedades
IUPAC Name |
[fluoro(phosphonato)methyl]-dioxido-oxo-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5FO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8)/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLAIHEWHWRPQ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(P(=O)([O-])[O-])P(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHFO6P2-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629401 | |
| Record name | (Fluoromethylene)bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78715-56-7 | |
| Record name | (Fluoromethylene)bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, P,P'-(fluoromethylene)bis-, P,P,P',P'-tetraethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-Methylpyrazin-2-yl)oxy]aniline](/img/structure/B1613312.png)

